molecular formula C9H14BFN2O2 B14094833 (2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid

(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid

Cat. No.: B14094833
M. Wt: 212.03 g/mol
InChI Key: DUEZSOIRPPSOAM-UHFFFAOYSA-N
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Description

(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a diethylamino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(diethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a ligand like triphenylphosphine to facilitate the catalytic cycle .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    (4-Fluorophenyl)boronic Acid: Shares the fluorine substitution but lacks the diethylamino group.

    (2-Aminopyridin-4-yl)boronic Acid: Similar pyridine-based boronic acid with an amino group instead of a diethylamino group.

Uniqueness

(2-(Diethylamino)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of its diethylamino and fluorine substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

Molecular Formula

C9H14BFN2O2

Molecular Weight

212.03 g/mol

IUPAC Name

[2-(diethylamino)-5-fluoropyridin-4-yl]boronic acid

InChI

InChI=1S/C9H14BFN2O2/c1-3-13(4-2)9-5-7(10(14)15)8(11)6-12-9/h5-6,14-15H,3-4H2,1-2H3

InChI Key

DUEZSOIRPPSOAM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1F)N(CC)CC)(O)O

Origin of Product

United States

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